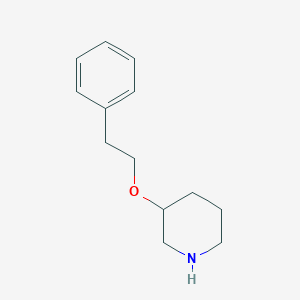

3-Phenethoxypiperidine

Description

Properties

IUPAC Name |

3-(2-phenylethoxy)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-5-12(6-3-1)8-10-15-13-7-4-9-14-11-13/h1-3,5-6,13-14H,4,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNAXTCBAOJFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenethoxypiperidine typically involves the reaction of piperidine with phenethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of phenethyl bromide, resulting in the formation of 3-Phenethoxypiperidine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of 3-Phenethoxypiperidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as distillation and chromatography further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenethoxypiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: The phenethoxy group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Reduced forms of the piperidine ring.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

3-Phenethoxypiperidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenethoxypiperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules. Research is ongoing to elucidate the detailed mechanisms by which 3-Phenethoxypiperidine exerts its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Phenoxy-Substituted Piperidines

- (3R)-3-Phenoxypiperidine hydrochloride (CAS 1909286-59-4): Structure: Phenoxy group (-O-C₆H₅) at the 3-position of piperidine, with a hydrochloride salt. Applications: Used in drug discovery for neurological disorders due to its interaction with dopamine and serotonin receptors. Its stereochemistry (R-configuration) enhances receptor specificity . Key Difference: Lacks the ethoxy spacer in the phenethoxy group, reducing conformational flexibility compared to 3-Phenethoxypiperidine.

3-[(3-Ethoxyphenyl)methyl]piperidine hydrochloride (CAS 1171079-15-4) :

- Structure : Ethoxyphenyl moiety (-CH₂-C₆H₄-OCH₂CH₃) attached to the piperidine ring.

- Applications : Explored in CNS drug candidates; the ethoxy group may enhance blood-brain barrier permeability .

- Comparison : The ethoxy group is part of the aromatic ring rather than a spacer, altering electronic effects and steric bulk compared to 3-Phenethoxypiperidine.

Methoxy-Substituted Piperidines

- p-Phenetidine, 3-methoxy-alpha-phenoxy (CAS 15382-86-2): Structure: Methoxy (-OCH₃) and phenoxy (-O-C₆H₅) groups on a benzene ring. Applications: Classified as a therapeutic agent, likely targeting metabolic pathways . Key Difference: Lacks the piperidine backbone, limiting its CNS applications but suggesting utility in non-neurological targets.

Oxetan-Modified Piperidines

- 3-(3-Methyloxetan-3-yl)piperidine :

- Structure : Oxetan ring (a three-membered cyclic ether) at the 3-position.

- Applications : Used in agrochemicals for its stability and bioactivity; the oxetan group improves metabolic resistance .

- Comparison : The oxetan substituent introduces steric constraints and polarity distinct from the phenethoxy group in 3-Phenethoxypiperidine.

Electron-Withdrawing Substituents

- 3-([3-(Trifluoromethyl)phenoxy]methyl)piperidine: Structure: Trifluoromethyl (-CF₃) group on the phenoxy moiety. Applications: Potential use in fluorinated drug candidates; the -CF₃ group enhances binding affinity via hydrophobic and electronic effects . Comparison: The strong electron-withdrawing nature of -CF₃ contrasts with the electron-donating ethoxy group in 3-Phenethoxypiperidine, affecting receptor interactions.

Pharmacological and Physicochemical Properties

Biological Activity

3-Phenethoxypiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

3-Phenethoxypiperidine is a piperidine derivative characterized by the presence of a phenethoxy group at the third position of the piperidine ring. Its molecular formula is . The unique structure contributes to its interactions with various biological targets.

Pharmacological Effects

Research indicates that 3-Phenethoxypiperidine exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that compounds similar to 3-Phenethoxypiperidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

- Analgesic Properties : The compound has been evaluated for its pain-relieving effects, showing potential in models of acute and chronic pain .

- Neuroprotective Effects : Preliminary studies suggest that 3-Phenethoxypiperidine may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

The mechanism through which 3-Phenethoxypiperidine exerts its biological effects involves:

- Receptor Interactions : The compound likely interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, leading to modulation of mood and pain perception .

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in neurotransmitter metabolism, further influencing its pharmacological profile.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of 3-Phenethoxypiperidine. Below is a summary of key findings:

Potential Therapeutic Applications

Given its diverse biological activities, 3-Phenethoxypiperidine holds promise for various therapeutic applications:

- Depression Treatment : As an antidepressant candidate, it may provide an alternative to traditional SSRIs with potentially fewer side effects.

- Pain Management : Its analgesic properties could be explored for developing new pain relief medications.

- Neuroprotection : The compound's ability to protect against neuronal damage suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 3-Phenethoxypiperidine given limited vendor-provided analytical data?

- Methodological Answer : Prioritize independent verification of compound identity and purity. Use spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC, GC-MS) for characterization. Document reaction conditions (solvents, catalysts, temperatures) in detail to ensure reproducibility. Cross-reference synthetic procedures with analogous piperidine derivatives, noting adjustments for phenethoxy substitution .

- Key Consideration : Sigma-Aldrich explicitly states that analytical data for unique compounds like 3-Phenethoxypiperidine are not provided, necessitating rigorous in-house validation .

Q. What safety protocols should be followed when handling 3-Phenethoxypiperidine, given incomplete hazard classification data?

- Methodological Answer : Assume potential acute toxicity (Oral Tox. 4) and eye irritation (Eye Irrit. 2) based on structurally similar compounds . Implement standard precautions: use fume hoods, wear PPE (gloves, goggles), and maintain spill kits. Consult safety data sheets (SDS) of analogous phenethoxy-piperidine derivatives for emergency measures .

Q. How can researchers effectively search for and evaluate literature on 3-Phenethoxypiperidine?

- Methodological Answer : Use databases like PubMed, SciFinder, and Reaxys with keywords: "3-Phenethoxypiperidine," "piperidine derivatives," and "phenethoxy pharmacological activity." Filter results to prioritize peer-reviewed journals and avoid non-peer-reviewed sources (e.g., BenchChem) . Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study quality .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological activities of 3-Phenethoxypiperidine across studies?

- Methodological Answer : Conduct a systematic review following Cochrane guidelines . Compare experimental variables: dosage, model systems (in vitro vs. in vivo), and control groups. Use meta-analysis to quantify heterogeneity. Replicate key studies under standardized conditions to isolate confounding factors (e.g., solvent effects, impurity profiles) .

- Example : Discrepancies in receptor binding affinity may arise from differences in assay protocols (e.g., radioligand purity, incubation time).

Q. What strategies can optimize the integration of 3-Phenethoxypiperidine into mechanistic studies targeting neurological pathways?

- Methodological Answer : Design dose-response experiments to establish EC50/IC50 values. Pair functional assays (e.g., calcium imaging) with molecular docking simulations to validate target engagement. Use knockout models or siRNA to confirm specificity . Include positive/negative controls to distinguish direct effects from off-target interactions .

Q. How can researchers address gaps in structure-activity relationship (SAR) data for 3-Phenethoxypiperidine derivatives?

- Methodological Answer : Synthesize analogs with modifications to the phenethoxy group (e.g., halogenation, methyl substitution). Evaluate pharmacological profiles using high-throughput screening. Apply multivariate analysis to correlate structural features with activity, adjusting for steric/electronic effects .

Methodological Frameworks and Tools

Critical Considerations

- Data Integrity : Maintain permanent, accessible records of raw data and analytical outputs to facilitate peer validation .

- Limitations : Acknowledge vendor disclaimers (e.g., Sigma-Aldrich’s "AS-IS" sales terms) when interpreting results .

- Future Directions : Propose collaborative studies to address fragmented literature, emphasizing open-access data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.